molecular formula C11H10F3N3O B14914175 2-((3-Cyanophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

2-((3-Cyanophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B14914175
M. Wt: 257.21 g/mol
InChI Key: AUZOZQNBKLKFHO-UHFFFAOYSA-N
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Description

2-((3-Cyanophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is an organic compound that features a trifluoroethyl group and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyanophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 3-cyanophenylamine with 2,2,2-trifluoroethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to complete the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((3-Cyanophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3-Cyanophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 2-((3-Cyanophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The cyanophenyl group can also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Cyanophenyl)amino)-N-(2,2,2-trifluoroethyl)propionamide
  • 2-((3-Cyanophenyl)amino)-N-(2,2,2-trifluoroethyl)butyramide

Uniqueness

Compared to similar compounds, 2-((3-Cyanophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The trifluoroethyl group enhances its stability and lipophilicity, while the cyanophenyl group provides additional binding interactions with molecular targets.

Properties

Molecular Formula

C11H10F3N3O

Molecular Weight

257.21 g/mol

IUPAC Name

2-(3-cyanoanilino)-N-(2,2,2-trifluoroethyl)acetamide

InChI

InChI=1S/C11H10F3N3O/c12-11(13,14)7-17-10(18)6-16-9-3-1-2-8(4-9)5-15/h1-4,16H,6-7H2,(H,17,18)

InChI Key

AUZOZQNBKLKFHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NCC(=O)NCC(F)(F)F)C#N

Origin of Product

United States

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